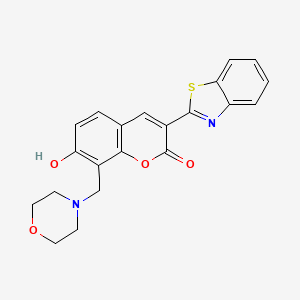

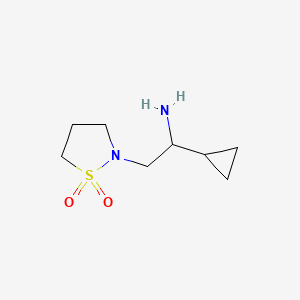

3-Benzothiazol-2-yl-7-hydroxy-8-morpholin-4-ylmethyl-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Benzothiazol-2-yl-7-hydroxy-8-morpholin-4-ylmethyl-chromen-2-one” is a derivative of coumarin, containing an oxidant-sensitive boronate group . It has been developed for the fluorescent detection of inflammatory oxidants .

Synthesis Analysis

The synthesis of this compound involves the reaction of 3-benzothiazol-2-yl-7-trifluoromethanesulfonate coumarin BC-OTf with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2, dppf, and potassium acetate . The reaction is carried out in anhydrous 1,4-dioxane and heated in a microwave at 100 °C for 45 minutes under argon .

Molecular Structure Analysis

The molecular formula of this compound is C21H18N2O4S . It has a molecular weight of 394.444 .

Chemical Reactions Analysis

The BC-BE probe hydrolyzes in phosphate buffer to form 3-(2-benzothiazolyl)-7-coumarin boronic acid (BC-BA), which is stable in the solution even after a prolonged incubation time . BC-BA is slowly oxidized by H2O2 to form the phenolic product, 3-benzothiazol-2-yl-7-hydroxy-chromen-2-one (BC-OH) . On the other hand, the BC-BA probe reacts rapidly with ONOO− .

Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3 . Its boiling point is 641.0±65.0 °C at 760 mmHg . The flash point is 341.5±34.3 °C .

科学的研究の応用

Structural and Spectral Analysis

One of the foundational studies in this area involves the structural and spectral analysis of a Mannich base similar to the compound . Franklin et al. (2011) detailed the crystal structure of a Mannich base, which bridges the molecules of 2-mercapto benzothiazole and morpholine, offering insights into its conformation and hydrogen bonding interactions (Franklin, Tamilvendan, Venkatesa Prabhu, & Balasubramanian, 2011).

Fluorescent and Photophysical Properties

Research by Shreykar et al. (2017) on coumarin thiazole hybrid dyes, which share structural similarities with the compound in focus, revealed their aggregation-induced emissive properties and non-linear optical (NLO) potential. These findings are critical for applications in materials science, especially in the development of new photonic materials (Shreykar, Jadhav, & Sekar, 2017).

Synthesis and Application in Fluorescent Brighteners

Harishkumar et al. (2012) developed a novel synthetic method for fluorescent 2-(1,3-benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one derivatives. These compounds exhibited moderate to low emission intensities, suggesting their utility as fluorescent brighteners (Harishkumar, Mahadevan, & Masagalli, 2012).

Antioxidant Activity

Khoobi et al. (2011) synthesized a series of coumarin derivatives containing a 2‐methylbenzothiazoline motif, demonstrating significant free radical scavenging activity. This suggests potential antioxidant applications for compounds structurally related to 3-Benzothiazol-2-yl-7-hydroxy-8-morpholin-4-ylmethyl-chromen-2-one (Khoobi, Emami, Dehghan, Foroumadi, Ramazani, & Shafiee, 2011).

Antitumor Activity

El-Helw et al. (2019) explored the synthesis of novel chromenones bearing a benzothiazole moiety, evaluating their in vitro antitumor activities against various cancer cell lines. Some of these compounds exhibited significant anticancer activities, hinting at the therapeutic potential of related structures (El-Helw, Derbala, El-Shahawi, Salem, & Ali, 2019).

作用機序

The BC-BA probe reacts with peroxynitrite (ONOO−) to form BC-OH . In this reaction, 3-benzothiazol-2-yl-chromen-2-one (BC-H) is formed in the minor pathway, as a peroxynitrite-specific product . BC-OH is also formed in the reaction of BC-BA with HOCl, and subsequent reaction of BC-OH with HOCl leads to the formation of a chlorinated phenolic product .

将来の方向性

特性

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S/c24-17-6-5-13-11-14(20-22-16-3-1-2-4-18(16)28-20)21(25)27-19(13)15(17)12-23-7-9-26-10-8-23/h1-6,11,24H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGFPAXYGPAIKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5S4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-5-((4-nitrobenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2556365.png)

![2-[3-(4-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2556371.png)

![2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide](/img/structure/B2556375.png)

![5-methyl-3,6-diphenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2556376.png)

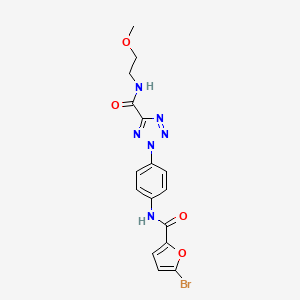

![Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate](/img/structure/B2556378.png)

![2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B2556379.png)

![3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea](/img/structure/B2556380.png)

![2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2556382.png)

![5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2556385.png)